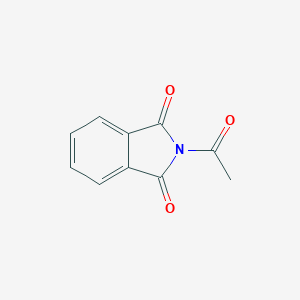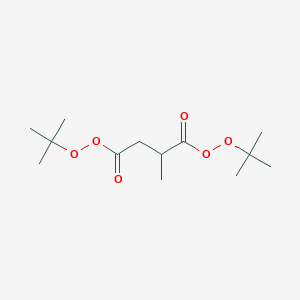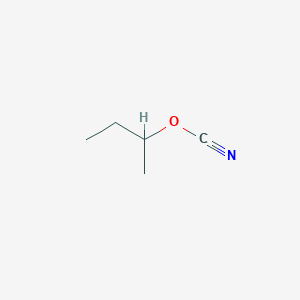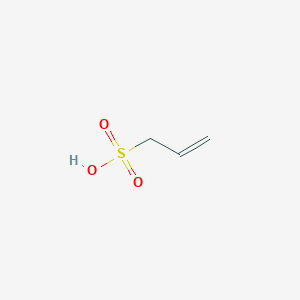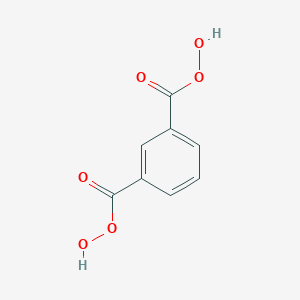
1,3-Benzenedicarboperoxoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenedicarboperoxoic acid, also known as peroxybenzoic acid (PBA), is a powerful oxidizing agent that is widely used in organic chemistry. It is a white crystalline solid that is soluble in most organic solvents and is highly reactive towards a wide range of organic compounds. PBA is commonly used in the laboratory for the synthesis of various organic compounds and has numerous applications in scientific research.
作用機序
The mechanism of action of PBA involves the transfer of an oxygen atom to the substrate molecule, resulting in the formation of an oxygen-centered radical intermediate. This intermediate is highly reactive and can undergo further reactions with other molecules, leading to the formation of various organic products.
生化学的および生理学的効果
PBA has no known biochemical or physiological effects on living organisms. It is primarily used in laboratory settings and is not intended for human or animal consumption.
実験室実験の利点と制限
One of the major advantages of PBA is its high reactivity towards a wide range of organic compounds. This makes it a valuable tool for the synthesis of various organic compounds and for the oxidation of alcohols and sulfides. However, PBA is also highly reactive towards many common laboratory reagents and can be dangerous if not handled properly. It is important to use caution when working with PBA and to follow all recommended safety procedures.
将来の方向性
There are numerous future directions for research involving PBA. One potential area of research is the development of new synthetic methods using PBA as a key reagent. Another area of interest is the use of PBA in the synthesis of new organic compounds with potential applications in pharmaceuticals, materials science, and other fields. Further research is also needed to explore the mechanism of action of PBA and to develop new applications for this versatile oxidizing agent.
Conclusion
In conclusion, 1,3-Benzenedicarboperoxoic acid, or PBA, is a powerful oxidizing agent with numerous applications in scientific research. It is commonly used in the laboratory for the synthesis of various organic compounds and has a wide range of potential applications in the future. While PBA is highly reactive and must be handled with caution, it is a valuable tool for organic chemists and has the potential to contribute to numerous scientific discoveries in the years to come.
合成法
PBA can be synthesized by the reaction of hydrogen peroxide and benzoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via a complex mechanism that involves the formation of a benzoic acid peroxide intermediate, which then decomposes to form PBA. The synthesis of PBA is typically carried out under carefully controlled conditions to ensure high yields and purity.
科学的研究の応用
PBA has numerous applications in scientific research, particularly in the field of organic chemistry. It is commonly used as an oxidizing agent for the conversion of alcohols to aldehydes or ketones, and for the oxidation of sulfides to sulfoxides or sulfones. PBA is also used in the synthesis of various organic compounds such as epoxides, lactones, and peroxides.
特性
CAS番号 |
1786-87-4 |
|---|---|
製品名 |
1,3-Benzenedicarboperoxoic acid |
分子式 |
C8H6O6 |
分子量 |
198.13 g/mol |
IUPAC名 |
benzene-1,3-dicarboperoxoic acid |
InChI |
InChI=1S/C8H6O6/c9-7(13-11)5-2-1-3-6(4-5)8(10)14-12/h1-4,11-12H |
InChIキー |
KXEMXOYVVPLGSD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)OO)C(=O)OO |
正規SMILES |
C1=CC(=CC(=C1)C(=O)OO)C(=O)OO |
その他のCAS番号 |
1786-87-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



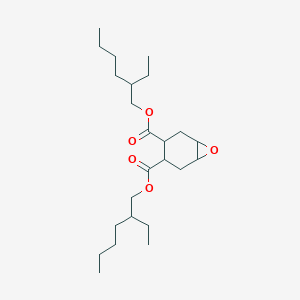
![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B167466.png)


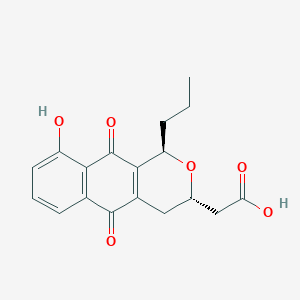
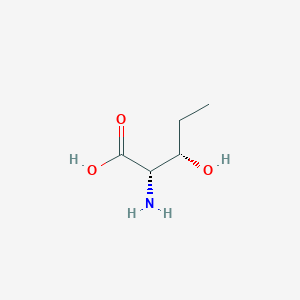
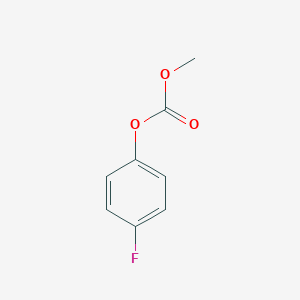
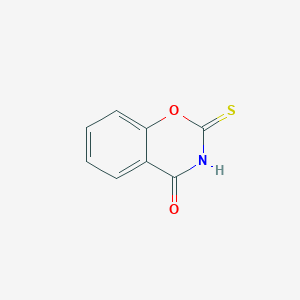
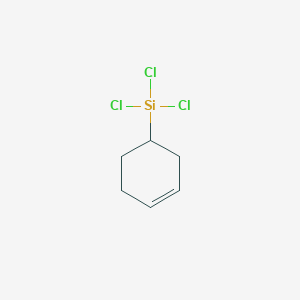
![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)
